4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique combination of benzothiophene, sulfanyl, and imidazo[4,5-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactionsThe final step involves the formation of the imidazo[4,5-c]pyridine ring system under controlled conditions, such as specific temperatures and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different alkyl or aryl groups .
Scientific Research Applications
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their bioactivity and use in medicinal chemistry.
Imidazo[4,5-c]pyridine derivatives: Explored for their potential therapeutic effects.
Sulfanyl-containing compounds: Investigated for their unique chemical properties and reactivity.
Uniqueness
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine is unique due to its combination of these three moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
87034-98-8 |
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Molecular Formula |
C19H19N3S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-1-butylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C19H19N3S2/c1-2-3-10-22-13-21-18-16(22)8-9-20-19(18)24-12-14-11-23-17-7-5-4-6-15(14)17/h4-9,11,13H,2-3,10,12H2,1H3 |
InChI Key |
DPCVWDHIBMRUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C=CN=C2SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
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